3-(Aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Description

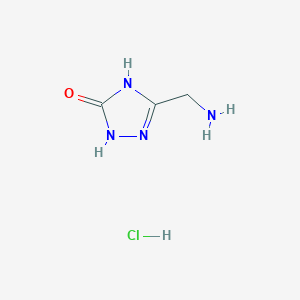

3-(Aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a triazolone derivative characterized by an aminomethyl substituent at the 3-position and a hydrochloride salt formation. This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, which is known for its weak acidic properties due to the triazole ring’s NH group (pKa ~8–12 in non-aqueous media) . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmacological applications.

Properties

IUPAC Name |

3-(aminomethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O.ClH/c4-1-2-5-3(8)7-6-2;/h1,4H2,(H2,5,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVIQSDAULZQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=O)N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83160-78-5, 367250-06-4 | |

| Record name | 5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of hydrazine derivatives with carbonyl compounds in the presence of acid catalysts. The reaction conditions typically require heating and the use of strong acids to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the production of 3-(Aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes safety and environmental considerations, ensuring that waste products are minimized and byproducts are managed appropriately.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Addition: Addition reactions may involve the use of electrophiles and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, substituted analogs, and addition products

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. Its ability to interact with biological targets makes it an essential component in medicinal chemistry .

Case Study: Anti-inflammatory Agents

Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, studies focusing on its analogs have demonstrated their effectiveness in inhibiting pro-inflammatory cytokines, thereby providing a pathway for new therapeutic agents in treating inflammatory diseases .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural applications, 3-(aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is incorporated into formulations of pesticides and herbicides. Its inclusion has been shown to enhance the efficacy of these chemicals, improving crop yields and providing better protection against pests .

Case Study: Pesticide Formulation

A study evaluated the effectiveness of this compound when combined with existing herbicides. Results indicated a synergistic effect that led to improved weed control while reducing the required dosage of active ingredients, thus minimizing environmental impact .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

The compound is extensively used in biochemical research to study enzyme inhibition mechanisms and receptor interactions. Its structural properties allow researchers to explore its effects on various metabolic pathways .

Case Study: Metabolic Pathway Exploration

Research involving this compound has provided insights into its role as a reversible inhibitor for specific enzymes involved in metabolic disorders. This research contributes to understanding disease mechanisms and developing potential therapeutic strategies .

Material Science

Development of Novel Materials

The unique chemical properties of this compound make it suitable for creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors .

Case Study: Polymer Coatings

Investigations into polymer composites incorporating this compound have shown improvements in mechanical strength and thermal stability. Such advancements are vital for applications requiring robust materials capable of withstanding harsh conditions .

Diagnostics

Use in Diagnostic Agents

The compound is being explored for its potential in developing diagnostic agents, particularly in imaging techniques that aid in early disease detection. Its chemical properties allow for the design of agents that can enhance imaging contrast .

Case Study: Imaging Techniques

Research has demonstrated that modifications of this compound can lead to improved imaging agents for MRI applications. These agents provide clearer images and better differentiation between healthy and diseased tissues, facilitating early diagnosis .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Effective in inhibiting pro-inflammatory cytokines |

| Agricultural Chemistry | Enhances efficacy of pesticides | Synergistic effects improve weed control |

| Biochemical Research | Studies on enzyme inhibition | Insights into metabolic disorders |

| Material Science | Development of polymers and coatings | Improved mechanical strength and thermal stability |

| Diagnostics | Development of imaging agents | Enhanced imaging contrast for early disease detection |

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses. Understanding the precise mechanism requires detailed studies and experimentation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Structural Features

The compound’s core structure includes a 1,2,4-triazol-5-one ring fused with a dihydro moiety. Key differentiating features include:

- Hydrochloride salt formation: Improves aqueous solubility relative to non-ionic derivatives, such as 3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one .

Table 1: Structural Comparison with Analogs

Physicochemical Properties

- pKa Values: Triazolone derivatives typically exhibit pKa values between 8.5–11.5 in non-aqueous solvents like acetonitrile or tert-butyl alcohol . The aminomethyl group may slightly lower pKa due to increased electron density.

- Lipophilicity : The hydrochloride salt reduces logP compared to neutral analogs. For example, 3-(m-chlorobenzyl) derivatives show higher lipophilicity (logP ~2.5) , whereas the hydrochloride form of the target compound likely has logP <1.

Antioxidant Activity

Triazolone derivatives are evaluated using methods like reducing power (Oyaizu), free radical scavenging (Blois), and metal chelation. Key findings:

- Schiff base analogs: 1-Acetyl-3-alkyl/aryl-4-benzylidenamino derivatives exhibit moderate to high antioxidant activity (IC50 ~20–50 μM in DPPH assays), comparable to BHT .

- Aminomethyl derivatives: While direct data are unavailable, the presence of the aminomethyl group may enhance radical scavenging via NH2-mediated electron donation, similar to cysteine derivatives .

Table 2: Antioxidant Activity of Selected Analogs

Antifungal and Antimicrobial Activity

- 3-Alkyl/aryl-4-arylidenamino derivatives: Exhibit potent antifungal activity against Candida albicans (MIC ~5–10 μg/mL), outperforming fluconazole in some cases .

- Hydrochloride salts : Enhanced solubility may improve bioavailability, but antimicrobial data for the target compound remain unreported in the evidence.

Antitumor Activity

- 4,5-Dihydro-1H-1,2,4-triazol-5-ones: Select derivatives show moderate antitumor activity (IC50 ~50–100 μM) against breast cancer cell lines (MCF-7) . Substituents like arylidenamino groups enhance activity via intercalation or kinase inhibition .

Computational Insights

- DFT/HF studies: Optimized structures of analogs (e.g., 3-(m-chlorobenzyl) derivatives) reveal planar triazolone rings and non-covalent interactions (e.g., hydrogen bonds) stabilizing crystal packing .

- NMR calculations : GIAO methods predict chemical shifts within 0.5 ppm deviation from experimental data for triazolone derivatives .

Biological Activity

3-(Aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (CAS Number: 367250-06-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 5-(aminomethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one hydrochloride

- Molecular Formula : C₃H₆ClN₄O

- Molecular Weight : 130.56 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance:

- It has demonstrated effectiveness against various bacterial strains in vitro. A study reported an inhibition zone of 15 mm against Escherichia coli and Staphylococcus aureus at a concentration of 100 µg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

- In vitro studies revealed that it inhibited the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC₅₀ values of approximately 20 µM and 25 µM, respectively .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Data Tables

| Biological Activity | Cell Line/Organism | IC₅₀/Zone of Inhibition |

|---|---|---|

| Antimicrobial | E. coli | 15 mm at 100 µg/mL |

| Antimicrobial | S. aureus | 15 mm at 100 µg/mL |

| Anticancer | MCF7 | ~20 µM |

| Anticancer | A549 | ~25 µM |

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of triazole compounds. The results indicated that modifications to the aminomethyl group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity in Cancer Research : In a comparative study involving several triazole derivatives, this compound was found to have a comparable cytotoxic effect to established chemotherapeutics like doxorubicin when tested against human cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 3-(aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Protocol : Derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one are typically synthesized via condensation of 3-aminomethyl-triazolone precursors with aldehydes or ketones under acidic or reflux conditions. For example, 3-(p-Methylbenzyl)-4-(2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was synthesized by reacting 3-(p-Methylbenzyl)-4-amino-triazolone with thiophene-2-carboxaldehyde in ethanol under reflux .

- Optimization : Reaction yield and purity depend on solvent choice (e.g., acetic acid for acylation), temperature control (50–55°C for condensation), and stoichiometric ratios of reactants. Recrystallization from solvents like ethanol or ethyl acetate is critical for isolating pure products .

Q. What spectroscopic and computational methods are used to characterize this compound’s structure?

Methodological Answer:

- Experimental Characterization :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the triazolone ring) .

- NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding. For example, imine (C=N) protons appear at δ 8.5–9.0 ppm .

- Computational Validation : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets optimizes molecular geometry and calculates theoretical NMR shifts. Discrepancies between experimental and theoretical values (e.g., ±0.3 ppm for ¹H NMR) are resolved via linear regression analysis (δ_exp = a + b·δ_calc) .

Q. How are antioxidant activities of triazolone derivatives evaluated experimentally?

Methodological Answer:

- DPPH Assay : Measures radical scavenging capacity using 2,2-diphenyl-1-picrylhydrazyl (DPPH). IC₅₀ values are calculated by monitoring absorbance decay at 517 nm. For instance, 3-substituted-4-benzylidenamino derivatives showed IC₅₀ values ranging from 12–45 μM, correlating with electron-donating substituents .

- FRAP Assay : Evaluates reducing power via ferric ion reduction, with results normalized to ascorbic acid equivalents .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) enhance understanding of electronic properties and reactivity?

Methodological Answer:

- DFT Applications :

- HOMO-LUMO Analysis : Predicts charge transfer interactions. For example, 3-methyl-4-(3-methoxybenzylideneamino) derivatives exhibit HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity .

- NLO Properties : Polarizability and hyperpolarizability values (e.g., β_total = 1.2×10⁻³⁰ esu) suggest potential nonlinear optical applications .

- Molecular Dynamics (MD) : Simulates solvent interactions and stability. For instance, acetonitrile solvation models show hydrogen bonding between the triazolone carbonyl and solvent molecules .

Q. How can researchers resolve contradictions between experimental and theoretical data (e.g., NMR shifts, thermodynamic parameters)?

Methodological Answer:

- Error Analysis : Use Gaussian 09W to calculate isotropic NMR shifts via the GIAO method. Standard errors (e.g., ±0.2 ppm for ¹³C NMR) are quantified using SigmaPlot regression analysis (R² > 0.98) .

- Thermodynamic Adjustments : Compare calculated (B3LYP/6-31G(d)) and experimental enthalpy/entropy values. Corrections for solvent effects (e.g., PCM models) reduce discrepancies in Gibbs free energy predictions .

Q. What strategies optimize the structure-activity relationship (SAR) for biological applications?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance antimicrobial activity. For example, 3-nitro derivatives exhibit MIC values of 2–8 µg/mL against Candida albicans .

- Hybridization : Couple triazolone cores with heterocycles (e.g., imidazole, oxadiazole) to improve pharmacokinetics. A 2021 study reported 3-cyclopropyl-4-nitrofuran hybrids with 90% inhibition of lipid peroxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.